molecular formula C11H18Cl2N2O2 B1436392 (S)-(6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine dihydrochloride CAS No. 2044796-66-7

(S)-(6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine dihydrochloride

Cat. No. B1436392
M. Wt: 281.18 g/mol
InChI Key: NUDRZDNWHNRWOF-IDMXKUIJSA-N
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Description

Methenamine, a compound with some structural similarity, is an antibacterial medicine used to treat or prevent bladder infections in adults and children at least 6 years old .


Synthesis Analysis

While specific synthesis methods for your compound were not found, a method for synthesizing sapropterin dihydrochloride was identified. This method involves reducing the synthesis route of the sapropterin dihydrochloride, introducing a chiral center in an asymmetric synthesis manner, and using a tetrahydrofuran solution containing a samarium catalyst .

Scientific Research Applications

Organic Synthesis and Catalysis

A study focused on the synthesis and antiosteoclast activity of Di(1-oxo/thioxoperhydro-1λ5-[1,3,2] diazaphospholo [1,5‐a]pyridine-1‐yl) (4‐substituted phenyl) boronates, revealing a two-step process involving the reaction of (±)-piperidin-2-yl-methanamine with phosphoryl/phosphorothioyl chloride, indicating the relevance of tetrahydrofuran derivatives in the synthesis of compounds with potential biological activity (G. S. Reddy et al., 2012). Another study on diiron(III) complexes of tridentate 3N ligands, including N-((6-methylpyridin-2-yl-)methyl)(pyridin-2-yl)methanamine, aimed at functional models for methane monooxygenases, highlights the impact of the tetrahydrofuran moiety on the catalytic efficiency and selectivity in hydroxylation reactions (M. Sankaralingam & M. Palaniandavar, 2014).

Pharmacological Applications

Research on iron(III) catecholates for cellular imaging and photocytotoxicity, involving compounds with pyridin-2-yl)methanamine structures, showcases the potential of tetrahydrofuran derivatives in medicinal chemistry, particularly in cancer therapy and diagnostic imaging through selective cellular uptake and light-induced cytotoxicity (Uttara Basu et al., 2014). Additionally, the synthesis of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas, achieved by condensation with tetrahydrofuran derivatives, emphasizes the role of these compounds in developing new antimicrobial agents, demonstrating moderate antimicrobial activity in assays (P. V. G. Reddy et al., 2003).

Future Directions

Methenamine is indicated for prophylactic or suppressive treatment of frequently recurring urinary tract infections when long-term therapy is considered necessary . This suggests potential future directions for similar compounds in the treatment of urinary tract infections.

properties

IUPAC Name

[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2ClH/c12-6-9-2-1-3-10(13-9)7-15-11-4-5-14-8-11;;/h1-3,11H,4-8,12H2;2*1H/t11-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDRZDNWHNRWOF-IDMXKUIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OCC2=CC=CC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1OCC2=CC=CC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 2
(S)-(6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 3
(S)-(6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 4
(S)-(6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 5
(S)-(6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 6
(S)-(6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine dihydrochloride

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